2,3-Diaminopyridine-4-carboxylic acid hydrochloride

Description

Structural Definition and IUPAC Nomenclature

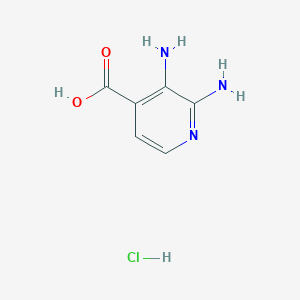

2,3-Diaminopyridine-4-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by a pyridine backbone substituted with functional groups at three positions. Its IUPAC name is This compound , reflecting the following structural features:

- A pyridine ring (a six-membered aromatic ring with one nitrogen atom)

- Two amino groups (-NH₂) at positions 2 and 3

- A carboxylic acid group (-COOH) at position 4

- A hydrochloride salt (-Cl⁻ counterion)

The molecular formula is C₆H₈ClN₃O₂ , with a molecular weight of 189.60 g/mol . The SMILES notation (OC(=O)c1ccnc(c1N)N.Cl) further clarifies the spatial arrangement: the pyridine ring is carboxylated at position 4, while amino groups occupy positions 2 and 3, with a chloride ion stabilizing the protonated form.

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈ClN₃O₂ |

| Molecular Weight | 189.60 g/mol |

| CAS Registry Number | 1423031-98-4 |

| MDL Number | MFCD22578541 |

| SMILES | OC(=O)c1ccnc(c1N)N.Cl |

Historical Context in Pyridine Chemistry

Pyridine derivatives have long been pivotal in medicinal and industrial chemistry due to their electronic and structural versatility. The introduction of amino and carboxylic acid groups to pyridine scaffolds, as seen in this compound, emerged from efforts to enhance solubility and bioactivity. Early pyridine carboxylates, such as isonicotinic acid (pyridine-4-carboxylic acid), were foundational in tuberculosis treatments (e.g., isoniazid).

The synthesis of this compound represents a modernization of these principles, combining electron-donating amino groups with a zwitterionic carboxylate-hydrochloride structure. Such modifications aim to optimize reactivity for applications in coordination chemistry or as intermediates in drug discovery. For example, the hydrochloride salt improves crystallinity and stability, critical for handling in synthetic workflows.

Registration and Identification Parameters

This compound is uniquely identified by its CAS Registry Number (1423031-98-4) and MDL Number (MFCD22578541) . These identifiers facilitate precise tracking in chemical databases and regulatory frameworks. Key physicochemical parameters include:

- Solubility : High aqueous solubility due to ionic hydrochloride and polar functional groups.

- Synthetic Accessibility : Produced via multi-step organic reactions, often starting from 4-pyridinecarboxylic acid precursors.

Its registration in commercial catalogs (e.g., Aaron Chemicals LLC) underscores its role as a specialized building block for pharmaceuticals and agrochemicals. The compound’s structural complexity positions it as a candidate for further exploration in metalloorganic frameworks or bioactive molecule design.

Properties

IUPAC Name |

2,3-diaminopyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2H,7H2,(H2,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKCENPYQKJXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Diaminopyridine as a Model Compound

A patented method (CN114315706A, 2021) describes a three-step synthesis of 3,4-diaminopyridine, which can be adapted for 2,3-diaminopyridine derivatives:

| Step | Reaction | Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Nitration of 4-methoxypyridine with fuming nitric acid | Ice bath 0°C, controlled addition, reaction at 80°C for 7 h | 4-methoxy-3-nitropyridine | Not specified |

| 2 | Amination with concentrated ammonia in alcohol solvent (methanol, ethanol, or isopropanol) | Pressure kettle, 100-120°C, 5-24 h | 4-amino-3-nitropyridine | 105 g from 135 g starting material |

| 3 | Catalytic hydrogenation with Pd/C catalyst | Methanol solvent, 0.3-0.5 MPa H2 pressure, 3 h | 3,4-diaminopyridine | 72 g, 66.9% total yield, 99.7% purity |

This method avoids hazardous reagents like phosphorus pentachloride and improves safety and yield.

Alternative Route via Halopyridine Amination

A German patent (DE102009022830A1, 2009) provides an industrial process for preparing 2,3-diaminopyridine and its salts, which can be extrapolated for the hydrochloride salt:

| Step | Reaction | Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Amination of 3-amino-2-halopyridine with aqueous ammonia | Cu catalyst, ammonia pressure 1-5 kg/cm², 100-150°C, 7-10 h | Crude 2,3-diaminopyridine | 52-56% yield, 99.5% HPLC purity |

| 2 | Extraction with ethyl acetate at 50-55°C | Organic solvent extraction | Purified 2,3-diaminopyridine | Product isolated as solid |

The process involves heating the reaction mass under pressure with ammonia and catalyst, followed by solvent extraction and crystallization to obtain high-purity product. The hydrochloride salt formation would typically follow by treatment with hydrochloric acid.

Summary Table of Preparation Parameters

| Parameter | Method 1 (CN114315706A) | Method 2 (DE102009022830A1) | Adapted Method for this compound |

|---|---|---|---|

| Starting material | 4-methoxypyridine | 3-amino-2-halopyridine | 4-pyridinecarboxylic acid or ester derivative |

| Key reagents | Fuming nitric acid, concentrated ammonia, Pd/C catalyst | Aqueous ammonia, Cu catalyst, Pd/C catalyst | Nitric acid, ammonia, Pd/C catalyst, HCl |

| Reaction conditions | 0-80°C nitration; 100-120°C amination; 0.3-0.5 MPa H2 hydrogenation | 100-150°C, 1-5 kg/cm² ammonia pressure, 7-10 h | Controlled nitration, amination/hydrogenation under pressure |

| Yield | 66.9% total (3 steps) | 52-56% | Expected moderate to good yield with optimization |

| Purity | 99.7% | 99.5% | High purity expected after purification |

| Safety considerations | Avoids hazardous reagents like PCl5 | Uses ammonia under pressure | Requires careful handling of acids and pressurized gases |

Research Findings and Notes

- The method from CN114315706A emphasizes safety by avoiding hazardous reagents such as phosphorus pentachloride and phosphorus oxychloride, which are common in pyridine derivative syntheses.

- The DE102009022830A1 patent highlights the use of copper catalysts and pressurized ammonia to achieve efficient amination, with solvent extraction enabling high purity isolation.

- Hydrogenation steps using palladium on carbon catalysts are standard for converting nitro groups to amino groups, providing high yields and purity.

- The carboxylic acid group at position 4 may require protection/deprotection strategies or careful control of reaction conditions to avoid side reactions.

- Formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, yielding a stable crystalline salt.

- No direct experimental data for this compound was found in the searched sources; however, analogous methods for related diaminopyridine compounds provide a strong basis for synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more complex amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, and iron in the presence of acid . The reaction conditions typically involve elevated temperatures and pressures to facilitate the reduction and substitution processes.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders

2,3-Diaminopyridine-4-carboxylic acid hydrochloride is primarily recognized for its role in enhancing neuromuscular transmission, making it a candidate for treating conditions such as myasthenia gravis and other myasthenic syndromes. The compound increases the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction and function .

1.2 Cognitive Enhancement

Research suggests that this compound may also improve cognitive functions in aging populations by enhancing cholinergic activity in the brain . This potential application could be significant in developing therapies for age-related cognitive decline.

1.3 Treatment of Motor Neuron Diseases

The compound has been investigated for its effects on various motor neuron diseases, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). It has been shown to alleviate symptoms associated with these conditions by improving neuromuscular transmission and reducing fatigue .

1.4 Antioxidant and Anti-inflammatory Properties

Studies have indicated that derivatives of 2,3-diaminopyridine exhibit antioxidant properties that may protect against oxidative stress-related damage. This aspect is particularly relevant in inflammatory conditions where oxidative stress plays a critical role .

Synthetic Applications

2.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various bioactive molecules, including imidazopyridines, which have demonstrated medicinal significance across multiple therapeutic areas such as cancer and inflammation .

2.2 Peptide Synthesis

The compound is also employed as an organic buffer in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. Its high yield in these reactions makes it a valuable reagent in biochemical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3-diaminopyridine-4-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. It can also interact with cellular receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs: Pyridine and Quinoline Derivatives

The compound shares structural similarities with 4-methoxyquinoline-2-carboxylate derivatives (e.g., 2,3-diaminopyridinium 4-methoxyquinoline-2-carboxylate, reported in ). Key differences include:

- Functional Groups: The target compound has a carboxylic acid (-COOH) and hydrochloride (-HCl) group, whereas the analog in features a methoxyquinoline carboxylate.

- Hydrogen Bonding: Both compounds exhibit strong hydrogen-bonding networks, but the diaminopyridine moiety in the target compound may enhance solubility in polar solvents compared to methoxyquinoline derivatives .

Table 1: Structural Comparison

| Property | 2,3-Diaminopyridine-4-carboxylic Acid HCl | 4-Methoxyquinoline-2-carboxylate Analog |

|---|---|---|

| Core Structure | Pyridine with -NH₂, -COOH, -HCl | Quinoline with -OCH₃, -COO⁻ |

| Hydrogen Bonding Sites | 2×NH₂, -COOH, -Cl⁻ | -COO⁻, -OCH₃, NH⁺ (from pyridinium) |

| Solubility (Polar Solvent) | Likely high | Moderate (due to aromatic methoxy) |

2.2. Pharmacologically Active Hydrochlorides

–2 and 4–5 highlight hydrochlorides of alkaloids (e.g., berberine hydrochloride , palmatine hydrochloride ) and pharmaceuticals (e.g., Nicardipine hydrochloride ). Comparisons include:

- Bioactivity: Alkaloid hydrochlorides (e.g., berberine) exhibit antimicrobial and anti-inflammatory properties, whereas the target compound’s bioactivity remains underexplored.

- Stability : Nicardipine hydrochloride () shows pH-dependent stability in acidic conditions. By analogy, the target compound’s carboxylic acid group may confer similar acid sensitivity, necessitating controlled formulation .

Table 2: Functional Comparison with Hydrochloride Salts

| Compound | Core Structure | Key Applications | Stability Considerations |

|---|---|---|---|

| 2,3-Diaminopyridine-4-COOH HCl | Diaminopyridine | Synthetic intermediate, chelator | Likely acid-sensitive |

| Berberine HCl | Isoquinoline alkaloid | Antimicrobial, anti-diabetic | Stable in neutral/basic pH |

| Nicardipine HCl | Dihydropyridine | Calcium channel blocker | Degrades in strong acids |

2.3. Analytical Methods

HPLC is routinely used for quantifying hydrochlorides (e.g., jatrorrhizine and palmatine hydrochlorides in –2). The target compound’s polar groups (-NH₂, -COOH) may require ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) for optimal separation, differing from methods for nonpolar alkaloids .

Biological Activity

Overview

2,3-Diaminopyridine-4-carboxylic acid hydrochloride (DAPC) is a heterocyclic organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by two amino groups and a carboxylic acid group on the pyridine ring, allows it to participate in various biochemical interactions. This article explores the biological activity of DAPC, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

It features:

- Two amino groups at positions 2 and 3

- One carboxylic acid group at position 4

- A hydrochloride salt form , enhancing its solubility in aqueous solutions.

DAPC exhibits biological activity primarily through its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, thereby modulating various cellular processes. The compound's ability to inhibit enzymes can lead to significant alterations in metabolic rates and cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition: DAPC can inhibit enzymes that are crucial for the metabolism of neurotransmitters and other biologically active molecules.

- Receptor Modulation: It may interact with cellular receptors, influencing their activity and downstream signaling pathways.

Pharmacological Applications

The pharmacological potential of DAPC is vast, particularly in the fields of neurology and oncology. Its applications include:

- Neurological Disorders: DAPC has been explored for its potential in treating conditions like Lambert-Eaton myasthenic syndrome (LEMS), where it acts as a symptomatic treatment by enhancing neurotransmitter release.

- Cancer Therapeutics: The compound serves as a precursor for synthesizing various anticancer agents, leveraging its ability to modify cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities of DAPC

Case Study: Neurological Applications

A study published in Pharmacology Research examined the effects of DAPC on neurotransmitter release in neuronal cultures. The results indicated that DAPC significantly increased the release of acetylcholine, suggesting its potential utility in enhancing synaptic transmission in conditions characterized by impaired neurotransmitter release.

Pharmacokinetics and Variability

Research highlights the pharmacokinetic variability associated with DAPC, particularly among different populations. For instance, a study evaluated the impact of genetic factors on drug metabolism, revealing that individuals classified as "slow acetylators" exhibited higher plasma levels and increased adverse effects compared to "fast acetylators" . This variability underscores the importance of personalized medicine approaches when utilizing DAPC therapeutically.

Q & A

Q. How can researchers optimize reaction yields in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions. For example, a central composite design can map the impact of PdCl₂ concentration on cross-coupling efficiency .

- Green Chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.